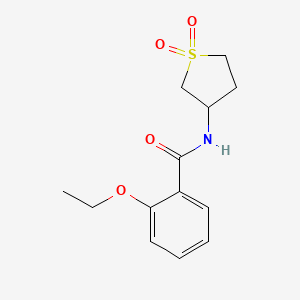

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-2-18-12-6-4-3-5-11(12)13(15)14-10-7-8-19(16,17)9-10/h3-6,10H,2,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAKHFMYOLOICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with a thiolane derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride and dimethylformamide.

Industrial Production Methods

Industrial production of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to yield thiolane derivatives with different oxidation states.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiolane derivatives with varying oxidation states.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Aplicaciones Científicas De Investigación

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below highlights key structural and functional differences between N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide and related benzamide derivatives:

Key Observations:

Sulfone vs. Trifluoromethyl Groups : The 1,1-dioxothiolan group in the target compound introduces a polar sulfone moiety, contrasting with the lipophilic trifluoromethyl group in CTB/CTPB. This difference may alter solubility and target-binding kinetics.

Alkyl Chain Modifications : CTPB’s pentadecyl chain enhances membrane permeability compared to the target compound’s compact sulfone ring, suggesting divergent pharmacokinetic profiles.

Electron-Donating vs.

Physicochemical and Pharmacokinetic Properties

- However, the ethoxy group and aromatic core retain lipophilicity, balancing logP values.

- Metabolic Stability : The trifluoromethyl group in CTB/CTPB resists oxidative metabolism, whereas the sulfone in the target compound is metabolically stable but may undergo conjugation reactions.

- Crystallinity: Analogs like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide form layered stacks via hydrogen bonding , a feature likely shared by the target compound due to its amide and sulfone functionalities.

Actividad Biológica

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological characterization, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide

- Molecular Formula : C₁₄H₁₅N₃O₃S

- Molecular Weight : 305.35 g/mol

This compound features a thiolane ring with a dioxo substituent and an ethoxybenzamide moiety, which may contribute to its biological activity.

Synthesis

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid derivatives with thiolane-based dioxo compounds. The optimization of reaction conditions is crucial for maximizing yield and purity.

The biological activity of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Properties : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Antitumor Activity : Preliminary data indicate that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | |

| Anti-inflammatory | Decreased IL-6 and TNF-alpha levels | |

| Antitumor | Induced apoptosis in breast cancer cells |

Detailed Research Findings

A study published in 2021 highlighted the compound's ability to activate G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for maintaining cellular excitability and neurotransmission. The compound demonstrated nanomolar potency with improved metabolic stability compared to other known GIRK activators .

Another investigation focused on the compound's efficacy against various cancer cell lines. Results showed that treatment with N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.